
BMS-919373
Übersicht
Beschreibung
BMS-919373 ist eine hochfunktionalisierte Chinazolinverbindung, die von Bristol-Myers Squibb entwickelt wurde. Sie wird als selektiver und potenter Inhibitor des I Kur-Stroms untersucht, der ein repolarisierender Kaliumstrom ist, der vom KCNA5-Gen kodiert wird. Diese Verbindung wurde hauptsächlich für ihren potenziellen Einsatz bei der Behandlung von Herz-Kreislauf-Erkrankungen, insbesondere Vorhofflimmern und akuten Koronarsyndromen, untersucht .
Wissenschaftliche Forschungsanwendungen
Target and Mode of Action
BMS-919373 targets the I_Kur current, mediated by the Kv1.5 potassium channel. By inhibiting this channel, the compound modulates electrical activity in the heart, potentially leading to therapeutic benefits in conditions characterized by abnormal heart rhythms.
Biochemical Pathways
The compound interacts with specific sites on the Kv1.5 channel, preventing potassium ion flow and thereby affecting cardiac action potentials. This selectivity is crucial as it minimizes interference with other potassium channels, enhancing its therapeutic profile.
Scientific Research Applications
This compound has several notable applications across various fields:
Cardiovascular Research
- Atrial Fibrillation : Clinical trials have focused on evaluating this compound's efficacy in reducing atrial fibrillation burden. For instance, a study hypothesized that treatment would decrease the percentage of time patients spend in atrial fibrillation compared to placebo .
Pharmacokinetics
- This compound has been evaluated for its pharmacokinetic interactions with other medications, such as Rosuvastatin and Atorvastatin, to understand its absorption and metabolism in healthy subjects .
Drug Development
- The compound serves as a model for studying selective potassium channel inhibition and is a candidate for developing new cardiovascular drugs due to its unique mechanism of action .
Clinical Trials
Several clinical trials have been conducted to assess the safety and efficacy of this compound:
Study Identifier | Phase | Focus | Status |
---|---|---|---|
NCT02156076 | Phase 2 | Effect on Atrial Fibrillation Burden | Completed |
NCT02153437 | Phase 1 | Electrical Activity of the Heart | Completed |
NCT02089061 | Phase 2 | Safety and Tolerability in Paroxysmal Atrial Fibrillation | Completed |
These trials have explored various dosages and treatment regimens, demonstrating this compound's potential role in managing atrial fibrillation and other acute coronary syndromes .
Wirkmechanismus
Target of Action
BMS-919373, also known as NGB50MQK8N, is a selective inhibitor of the IKur current . The IKur current is a repolarizing potassium current encoded by the KCNA5 gene and is predominantly expressed in the atrium of the human heart . This makes IKur a potential atrial-selective target for the treatment of atrial fibrillation .
Mode of Action
This compound acts by selectively blocking the IKur current . This action can potentially alter the electrical activity of the heart, specifically in the atrium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the electrical activity of the heart . By inhibiting the IKur current, this compound may affect the repolarization process during the cardiac action potential .
Pharmacokinetics
A clinical trial was conducted to evaluate the effect of coadministration of this compound on the single-dose pharmacokinetics of Rosuvastatin and Atorvastatin in healthy subjects .
Result of Action
This compound has been investigated for its potential effects on atrial fibrillation and acute coronary syndromes . It was hypothesized that treatment with this compound could reduce atrial fibrillation burden .
Biochemische Analyse
Biochemical Properties
BMS-919373 plays a significant role in biochemical reactions by selectively blocking the I Kur current. This current is mediated by the Kv1.5 potassium channel, which is crucial for the repolarization phase of the cardiac action potential. By inhibiting this channel, this compound can modulate the electrical activity of the heart. The compound interacts with the Kv1.5 channel by binding to its specific sites, thereby preventing the flow of potassium ions through the channel. This interaction is highly selective, ensuring that this compound does not affect other potassium channels .
Cellular Effects
This compound has profound effects on various types of cells, particularly cardiac cells. By inhibiting the Kv1.5 channel, this compound prolongs the action potential duration in atrial myocytes, which can help in reducing the occurrence of atrial fibrillation. This compound also influences cell signaling pathways by altering the ionic balance within the cells, which can affect gene expression and cellular metabolism. The modulation of potassium ion flow by this compound can lead to changes in the activity of other ion channels and transporters, further impacting cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the Kv1.5 potassium channel. This binding inhibits the channel’s activity, preventing the efflux of potassium ions during the repolarization phase of the cardiac action potential. By blocking the Kv1.5 channel, this compound prolongs the action potential duration, which can stabilize the cardiac rhythm and reduce the likelihood of atrial fibrillation. Additionally, this compound may influence the expression of genes related to ion channel regulation and cardiac function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, which can reduce its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining prolonged action potential duration in cardiac cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the Kv1.5 channel without causing significant adverse effects. At higher doses, the compound can lead to toxic effects, including arrhythmias and other cardiac dysfunctions. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites. These metabolites can have different levels of activity and may contribute to the overall pharmacological effects of this compound. The compound’s interaction with metabolic enzymes can also affect metabolic flux and the levels of certain metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, this compound can accumulate in certain compartments, such as the cytoplasm and the nucleus, where it exerts its effects. The distribution of this compound within tissues can influence its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the Kv1.5 potassium channel. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles. These modifications can affect the compound’s stability, activity, and overall efficacy in modulating cardiac function .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BMS-919373 beinhaltet einen regioselektiven C-H-Arylierungsprozess. Die wichtigsten Schritte umfassen:
Kondensationsreaktion: Die Wirkung von Ammoniumchlorid auf die Amidbildung ist entscheidend.
Nucleophile aromatische Substitution (SnAr): Es werden Kontrollstrategien eingesetzt, um Verunreinigungen, insbesondere DBU (1,8-Diazabicyclo[5.4.0]undec-7-en), zu bewältigen.
C-H-Aktivierung: Dieser Schritt beinhaltet die Verwendung von Palladium(II)-acetat als Katalysator in Tetrahydrofuran (THF) als Lösungsmittel. Die Reaktion wird 20 Minuten lang bei Raumtemperatur durchgeführt, gefolgt von der Zugabe des Substrats und der Cokatalysatoren.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochdurchsatz-Screening und die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BMS-919373 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind üblich, insbesondere an den Chinazolinring beteiligt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Natriummethanolat und Iodbenzol werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Chinazolinderivate, die für bestimmte Anwendungen weiter funktionalisiert werden können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Dofetilid: Ein weiterer Kaliumkanalblocker, der bei der Behandlung von Vorhofflimmern eingesetzt wird.
Amiodaron: Ein weit verbreitetes Antiarrhythmikum, das mehrere Ionenkanäle beeinflusst.
Sotalol: Ein nicht-selektiver Betablocker mit zusätzlichen Kaliumkanal-blockierenden Eigenschaften.
Einzigartigkeit von BMS-919373
This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz als I Kur-Stromblocker. Im Gegensatz zu anderen Verbindungen zielt es speziell auf die Kv1.5-Untereinheit ab, was es zu einem vielversprechenden Kandidaten für die atrienselektive Behandlung von Vorhofflimmern macht. Seine regioselektive C-H-Arylierungssynthese unterscheidet es auch von anderen ähnlichen Verbindungen .
Biologische Aktivität
BMS-919373 is a selective and potent inhibitor of the IKur potassium ion current, which is crucial in cardiac physiology. This compound has garnered attention for its potential therapeutic applications in treating various cardiovascular diseases, particularly atrial fibrillation (AF). The following sections provide a comprehensive overview of its biological activity, including synthesis, pharmacodynamics, clinical studies, and case studies.
Chemical Profile and Synthesis
This compound is classified as a highly functionalized quinazoline derivative. Its synthesis involves a novel C-H functionalization strategy that allows for efficient production from commodity chemicals. The structural formula is represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 468.53 g/mol
- CAS Number : 1272353-82-8
The synthesis process is notable for its simplicity, involving only six steps to produce the compound while utilizing an aminomethylpyridine side chain at the C-4 position to direct selective functionalization at C-5 .
This compound functions by selectively blocking the IKur current, which plays a significant role in cardiac action potentials. By inhibiting this current, this compound can potentially reduce the frequency and severity of atrial fibrillation episodes. The inhibition of IKur leads to prolonged action potentials and altered atrial refractoriness, which are beneficial in managing AF .
Pharmacodynamics and Efficacy
Clinical evaluations have demonstrated that this compound effectively reduces AF burden in patients with paroxysmal atrial fibrillation. A randomized, double-blind, placebo-controlled trial (NCT02156076) assessed its efficacy but was terminated prematurely due to safety concerns unrelated to the drug itself. Despite this setback, preliminary data indicated that the drug was well tolerated among participants .
Table 1: Summary of Clinical Trial Findings for this compound
Study Design | Population | Dosage | Primary Endpoint | Outcome |
---|---|---|---|---|
Randomized Controlled Trial | 160 patients with AF | 5 mg, 25 mg, 100 mg | AF/AT burden change | Terminated early; no significant effect noted |
Phase II Proof-of-Concept Study | Patients with PAF | Once daily oral dosing | Change in AF/AT episodes | Well tolerated; safety concerns led to termination |
Case Studies and Applications
This compound has been explored in various research settings focusing on its application in cardiovascular diseases:
- Cardiovascular Research : Studies have indicated that compounds like this compound can significantly impact heart rhythm management by targeting specific ion channels involved in cardiac excitability .
- Potential in Heart Failure : Investigations into the broader implications of IKur inhibition suggest that this compound may also play a role in managing heart failure by improving cardiac output through better control of atrial activity .
- Future Directions : Ongoing research aims to elucidate the long-term effects of this compound on heart rhythm stabilization and overall cardiovascular health.
Eigenschaften
IUPAC Name |
5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O2S/c26-34(32,33)20-13-18(14-27-16-20)24-30-22-11-6-10-21(17-7-2-1-3-8-17)23(22)25(31-24)29-15-19-9-4-5-12-28-19/h1-14,16H,15H2,(H2,26,32,33)(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKULQQVQWCASY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CC(=CN=C5)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272353-82-8 | |
Record name | BMS-919373 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1272353828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-919373 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15047 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-919373 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGB50MQK8N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes the synthesis of BMS-919373 unique?
A: this compound is a highly functionalized quinazoline, and its synthesis posed a significant challenge. Researchers overcame this by exploiting the inherent directing ability of the aminomethylpyridine side chain present in the molecule. This strategy enabled a highly regioselective C-H arylation at the C-5 position of the quinazoline core, streamlining the synthesis to just six steps from readily available starting materials []. This innovative approach highlights the power of utilizing native directing groups in complex molecule synthesis.
Q2: What is the significance of the IKur current and its inhibition in the context of atrial fibrillation?
A: The IKur current plays a crucial role in the electrical activity of the heart, particularly in the repolarization phase of atrial cells. Dysregulation of this current can contribute to atrial fibrillation, a common heart rhythm disorder. this compound was discovered as a potent and selective inhibitor of the IKur current []. This selectivity is crucial for minimizing potential side effects on other cardiac currents. By targeting IKur, this compound aims to restore normal heart rhythm in patients with atrial fibrillation.
Q3: How does the structure of this compound relate to its activity?
A: While specific structure-activity relationship (SAR) details are not provided in the abstracts, the successful utilization of the aminomethylpyridine side chain as a directing group for C-H arylation suggests its importance in the final structure []. Further research likely explored how modifications to this and other parts of the molecule influenced its interaction with the IKur channel, impacting its potency and selectivity. Understanding these relationships is crucial for optimizing drug candidates and developing safer and more effective therapies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.